4-[(2-Cyanoethyl)sulfamoyl]benzoic acid
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Overview
Description
4-[(2-Cyanoethyl)sulfamoyl]benzoic acid is an organic compound with the molecular formula C10H10N2O4S. It is characterized by the presence of a benzoic acid moiety substituted with a sulfamoyl group and a cyanoethyl group. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2-Cyanoethyl)sulfamoyl]benzoic acid typically involves the reaction of 4-aminobenzoic acid with 2-cyanoethylsulfonyl chloride under basic conditions. The reaction proceeds through the formation of an intermediate sulfonamide, which is subsequently hydrolyzed to yield the target compound. The reaction conditions often include the use of a base such as triethylamine and a solvent like dichloromethane .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize impurities and maximize efficiency .
Chemical Reactions Analysis
Types of Reactions
4-[(2-Cyanoethyl)sulfamoyl]benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The sulfamoyl group can participate in nucleophilic substitution reactions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and specific solvents .
Major Products
The major products formed from these reactions include sulfonic acid derivatives, amine-substituted benzoic acids, and various substituted sulfonamides.
Scientific Research Applications
4-[(2-Cyanoethyl)sulfamoyl]benzoic acid has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor for various chemical processes
Mechanism of Action
The mechanism of action of 4-[(2-Cyanoethyl)sulfamoyl]benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. The pathways involved in its mechanism of action are still under investigation, but it is believed to affect cellular processes related to inflammation and cell proliferation .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 4-[(2-Cyanoethyl)sulfamoyl]benzoic acid include:
- 4-[(2-Aminoethyl)sulfamoyl]benzoic acid
- 4-[(2-Hydroxyethyl)sulfamoyl]benzoic acid
- 4-[(2-Methoxyethyl)sulfamoyl]benzoic acid .
Uniqueness
What sets this compound apart from these similar compounds is the presence of the cyano group, which imparts unique chemical reactivity and potential biological activity. This makes it a valuable compound for research and development in various scientific fields .
Biological Activity
4-[(2-Cyanoethyl)sulfamoyl]benzoic acid is an organic compound with the molecular formula C10H10N2O4S. It has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and biochemistry. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a benzoic acid moiety substituted with a sulfamoyl group and a cyanoethyl group. Its unique structure allows it to interact with various biological targets, including enzymes and receptors.
Property | Value |
---|---|
Molecular Formula | C10H10N2O4S |
Molecular Weight | 246.26 g/mol |
Appearance | Colorless crystalline powder |
Solubility | Soluble in organic solvents |
The mechanism of action for this compound involves its ability to inhibit specific enzymes by binding to their active sites or allosteric sites, thereby modulating their functions. This compound is particularly noted for its interaction with carbonic anhydrase (CA) isozymes, which are implicated in various physiological processes and disease states, including cancer.
Enzyme Inhibition
Research indicates that compounds similar to this compound can exhibit high selectivity towards certain CA isozymes, such as CAIX, which is overexpressed in solid tumors. For instance, a related study found that a sulfonamide derivative showed a dissociation constant (Kd) of 0.12 nM for CAIX, demonstrating strong binding affinity and potential anticancer properties .
Biological Activities
Case Study 1: Carbonic Anhydrase Inhibition
A study designed various benzenesulfonamide derivatives for selective inhibition of CA isozymes. Among these derivatives, one showed significant selectivity for CAIX with promising implications for cancer treatment . This highlights the potential therapeutic applications of structurally related compounds like this compound.
Case Study 2: Structure-Activity Relationship
Research into the structure-activity relationship (SAR) of sulfamoylbenzoic acids indicates that modifications at specific positions on the benzenesulfonamide ring can enhance binding affinity and selectivity towards target enzymes. This underscores the importance of chemical modifications in developing effective therapeutic agents.
Properties
IUPAC Name |
4-(2-cyanoethylsulfamoyl)benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O4S/c11-6-1-7-12-17(15,16)9-4-2-8(3-5-9)10(13)14/h2-5,12H,1,7H2,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LBBVGCAARWCOPO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)O)S(=O)(=O)NCCC#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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